2-(4-Chloro-1-isopropyl-1H-pyrazol-3-yl)acetic acid
Description
2-(4-Chloro-1-isopropyl-1H-pyrazol-3-yl)acetic acid is a pyrazole-derived carboxylic acid featuring a chlorine substituent at the 4-position and an isopropyl group at the 1-position of the pyrazole ring. This compound serves as a critical building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . Its acetic acid moiety enhances reactivity, enabling coupling or functionalization reactions.
Properties
IUPAC Name |
2-(4-chloro-1-propan-2-ylpyrazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-5(2)11-4-6(9)7(10-11)3-8(12)13/h4-5H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQORAERZANNBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Chloro-1-isopropyl-1H-pyrazol-3-yl)acetic acid typically involves the reaction of 4-chloro-3-isopropyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified by recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-(4-Chloro-1-isopropyl-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can lead to the formation of various substituted pyrazole derivatives.
Esterification: The acetic acid moiety can undergo esterification reactions with alcohols in the presence of acid catalysts, forming esters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Chloro-1-isopropyl-1H-pyrazol-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Medicine: Derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, analgesic, or antimicrobial properties, making them candidates for drug development.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers, contributing to various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-1-isopropyl-1H-pyrazol-3-yl)acetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammation, pain, or microbial growth.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 2-(4-Chloro-1-isopropyl-1H-pyrazol-3-yl)acetic acid and two closely related analogs:
*Note: Molecular formula and weight for the target compound are inferred due to lack of direct data .
Biological Activity
2-(4-Chloro-1-isopropyl-1H-pyrazol-3-yl)acetic acid, with the CAS number 1328640-68-1, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and other pharmacological effects, supported by data tables and case studies.
- Molecular Formula : C8H11ClN2O2
- Molecular Weight : 202.64 g/mol
- SMILES Notation : CC(n1ncc(c1CC(=O)O)Cl)C
The compound features a pyrazole core, which is significant in medicinal chemistry for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. In a comparative analysis, compounds similar to this compound exhibited notable antibacterial and antifungal activities against various pathogens.
Table 1: Antibacterial Activity of Pyrazole Derivatives
| Compound | Gram-positive Bacteria (Zone of Inhibition in mm) | Gram-negative Bacteria (Zone of Inhibition in mm) |
|---|---|---|
| 4b | 25.1 (S. aureus) | 12.0 (E. coli) |
| 4c | 24.1 (B. subtilis) | 10.5 (P. aeruginosa) |
| 4e | 24.2 (S. aureus) | 11.0 (E. coli) |
These results suggest that pyrazole derivatives can be effective against both Gram-positive and Gram-negative bacteria, with varying efficacy depending on the specific structure of the compound.
Structure-Activity Relationship (SAR)
The structure-activity relationship of pyrazole acetic acid derivatives indicates that modifications to the pyrazole ring can significantly influence biological activity. For instance, the presence of substituents such as chlorine and isopropyl groups enhances activity against certain bacterial strains.
A study on related compounds demonstrated that ortho-sulfonyl benzyl substituents led to improved antagonistic activity against CRTh2 receptors, indicating potential anti-inflammatory properties .
Study on Antifungal Activity
In vitro tests conducted on synthesized pyrazole derivatives revealed their antifungal properties against Aspergillus niger and Aspergillus flavus. The results are summarized below:
Table 2: Antifungal Activity of Pyrazole Derivatives
| Compound | Mycelial Growth Inhibition (%) |
|---|---|
| 4a | 55.5 |
| 4b | 55.5 |
| 4c | 66.6 |
| Fluconazole | 81.1 |
The data indicates that certain derivatives possess significant antifungal activity, comparable to established antifungal agents like fluconazole .
Study on CRTh2 Antagonism
The biological evaluation of a series of pyrazole acetic acid derivatives revealed that some compounds acted as effective CRTh2 antagonists, which are relevant in treating allergic and inflammatory conditions . The SAR analysis showed that specific modifications led to enhanced receptor binding affinity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
